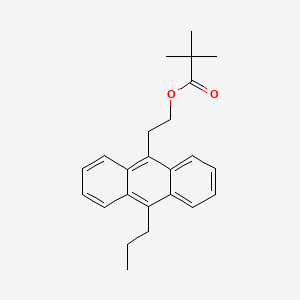
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes an anthracene moiety, a propyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate typically involves the esterification of 2-(10-propylanthracen-9-yl)ethanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-(10-Propylanthracen-9-yl)ethanol.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(10-Methylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Ethylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Butylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
Uniqueness
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
129572-31-2 |
|---|---|
Fórmula molecular |
C24H28O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-(10-propylanthracen-9-yl)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C24H28O2/c1-5-10-17-18-11-6-8-13-20(18)22(21-14-9-7-12-19(17)21)15-16-26-23(25)24(2,3)4/h6-9,11-14H,5,10,15-16H2,1-4H3 |
Clave InChI |
IBPPTJWNRBQOTK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


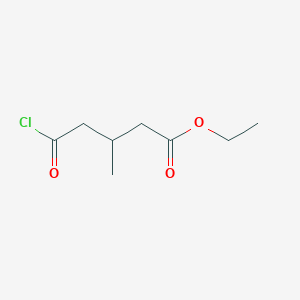
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

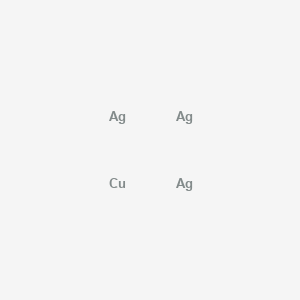
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
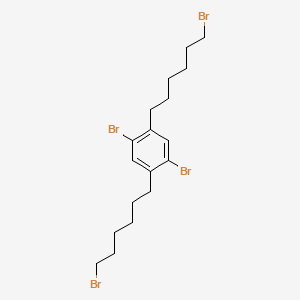

![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
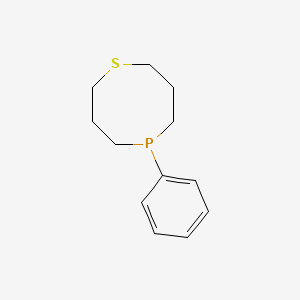
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
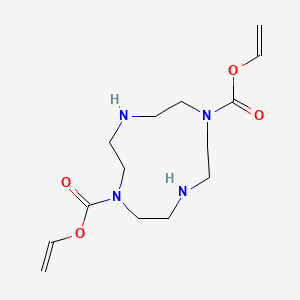
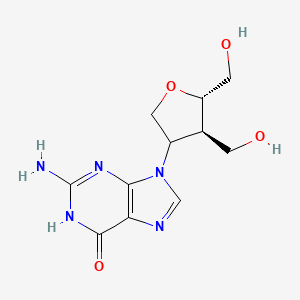

![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
